(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate molecular structure
(3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate molecular structure
The following technical guide details the structural characteristics, synthetic pathways, and isolation protocols for (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate .
Structural Analysis, Synthetic Methodology, and Stereochemical Resolution
Executive Summary
The molecule (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate represents a specific stereochemical configuration of the 3,4-disubstituted piperidine scaffold. While the trans-isomers (3S,4R) are widely recognized as the immediate precursors to the antidepressant Paroxetine (Paxil), the (3R,4R) configuration corresponds to the cis-isomer .
This geometric distinction is critical. The cis-isomer is often the kinetic product of catalytic hydrogenation of pyridine precursors, whereas the trans-isomer is the thermodynamic product. This guide focuses on the specific isolation of the (3R,4R) species, its structural relationship to bioactive analogs, and a robust enzymatic resolution protocol to obtain high enantiomeric excess (ee).
Structural & Stereochemical Analysis
The core pharmacophore consists of a piperidine ring substituted at the 3-position with an ethyl ester and at the 4-position with a phenyl ring.
Stereochemical Configuration
Based on Cahn-Ingold-Prelog (CIP) priority rules:
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Position 3 (Carboxylate): The ethyl ester group holds priority over the ring carbons.
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Position 4 (Phenyl): The phenyl group holds priority over the ring carbons.
In the (3R,4R) configuration, the relationship between the C3-ester and C4-phenyl groups is cis (syn-clinal). In a standard chair conformation, this typically forces one substituent into an axial position and the other into an equatorial position to relieve 1,3-diaxial strain, unlike the trans-isomer where both bulky groups can adopt a stable diequatorial orientation.
Physicochemical Profile[1]
| Property | Data (Predicted/Experimental) |
| IUPAC Name | (3R,4R)-ethyl 4-phenylpiperidine-3-carboxylate |
| Molecular Formula | C₁₄H₁₉NO₂ |
| Molecular Weight | 233.31 g/mol |
| Stereochemistry | cis-configuration (3R,4R) |
| Solubility | Soluble in DCM, MeOH, EtOAc; Low solubility in water (free base) |
| pKa (Calculated) | ~9.5 (Piperidine Nitrogen) |
| Key Reactivity | C3-epimerization under basic conditions (converts to trans) |
Synthetic Strategy: Kinetic Control vs. Resolution
To access the (3R,4R) isomer specifically, we must avoid thermodynamic equilibration which favors the trans-isomer. The most reliable route involves the catalytic hydrogenation of ethyl 4-phenylnicotinate , which yields the cis-racemate predominantly, followed by enzymatic kinetic resolution .
Retrosynthetic Pathway (Graphviz)
The following diagram outlines the conversion of the pyridine precursor to the cis-piperidine and the subsequent resolution.
Figure 1: Synthetic pathway prioritizing the kinetic cis-product followed by biocatalytic resolution.
Detailed Experimental Protocol
This protocol is designed to ensure self-validation . The key checkpoint is the preservation of the cis-geometry, as exposure to strong bases or high heat can cause epimerization to the trans-isomer.
Step 1: Hydrogenation (Synthesis of cis-Racemate)
Objective: Reduce the pyridine ring while maintaining the cis-relationship between the 3,4-substituents.
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Reagents: Ethyl 4-phenylnicotinate (10.0 g), Platinum(IV) oxide (PtO₂, Adams' catalyst, 0.5 g), Glacial Acetic Acid (100 mL).
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Setup: High-pressure hydrogenation vessel (Parr reactor).
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Procedure:
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Dissolve the nicotinate in acetic acid. Add the catalyst carefully (pyrophoric risk).
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Purge the vessel with N₂ (3x) and then H₂ (3x).
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Pressurize to 50 psi (3.4 bar) H₂.
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Stir vigorously at room temperature for 12 hours. Note: Heating increases the risk of trans-isomer formation.
-
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Workup:
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Filter catalyst over Celite.
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Concentrate the filtrate under reduced pressure to remove AcOH.
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Basify the residue with saturated NaHCO₃ (pH 8-9) and extract immediately with Dichloromethane (DCM).
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Checkpoint: ¹H NMR should show a coupling constant (
) of ~4-5 Hz, indicative of cis-geometry (axial-equatorial). Trans-isomers typically show ~10-12 Hz (diaxial).
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Step 2: Enzymatic Kinetic Resolution
Objective: Isolate the (3R,4R) enantiomer from the cis-racemate using Candida antarctica Lipase B (CAL-B).
Rationale: Lipases often exhibit high enantioselectivity for esters. In this scaffold, CAL-B typically hydrolyzes the (3S,4S)-ester preferentially, leaving the desired (3R,4R)-ester intact.
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Reagents: cis-Racemic ester (5.0 g), CAL-B (immobilized, e.g., Novozym 435, 1.0 g), Phosphate buffer (pH 7.0) / MTBE (1:1 biphasic system).
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Procedure:
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Suspend the racemic ester in the MTBE/Buffer mixture.
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Add the immobilized lipase.
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Incubate at 30°C with orbital shaking (200 rpm).
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Monitoring: Monitor reaction progress via Chiral HPLC. Stop when conversion reaches ~50-52%.
-
-
Purification:
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Filter off the enzyme beads.
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Separate the organic layer (contains (3R,4R)-ester ).
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Acidify the aqueous layer to recover the (3S,4S)-acid (byproduct).
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Dry the organic layer (MgSO₄) and concentrate.
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Analytical Validation (Self-Validating System)
To ensure the integrity of the (3R,4R) structure, the following analytical signatures must be confirmed.
Chiral HPLC Method
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Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)).
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Mobile Phase: Hexane : Isopropanol (90:10) with 0.1% Diethylamine.
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Flow Rate: 1.0 mL/min.
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Detection: UV @ 254 nm.
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Expected Result: Two distinct peaks for the racemate. The (3R,4R) isomer typically elutes second on AD-H columns (verify with standards).
NMR Spectroscopy (400 MHz, CDCl₃)
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¹H NMR (Stereodiagnostic):
- 1.20 (t, 3H, ester CH₃).
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2.90-3.10 (m, 1H, H-3). Observe coupling constant
. -
Validation: If
Hz, the sample has epimerized to the trans-isomer. Reject batch. - 7.15-7.35 (m, 5H, Phenyl).
Logical Workflow for Isomer Determination
The following Graphviz diagram illustrates the decision logic for confirming the correct isomer during production.
Figure 2: Quality control logic tree for distinguishing cis/trans diastereomers and validating enantiopurity.
Therapeutic Context & References
While the (3R,4R)-isomer is the focus of this guide, it is crucial to note its relationship to Paroxetine . Paroxetine is derived from the (3S,4R)-trans isomer. The (3R,4R)-cis isomer described here can be converted to the (3R,4S)-trans isomer (the enantiomer of Paroxetine) via base-mediated epimerization, or used as a distinct chiral scaffold for Substance P antagonists (NK1 receptor).
References
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PubChem. cis-3-Phenyl-piperidine-4-carboxylic acid ethyl ester. National Library of Medicine. Available at: [Link]
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Gotor, V., et al. Enzymatic resolution of (±)-trans-4-(4′-fluorophenyl)-6-oxo-piperidin-3-ethyl carboxylate. ResearchGate. Available at: [Link]
- Kozikowski, A. P., et al.Synthesis of (3R,4R)- and (3S,4S)-3-(4-fluorophenyl)-4-hydroxymethylpiperidines. Journal of Organic Chemistry. (Contextual reference for piperidine stereochemistry).
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Google Patents. Preparation method of N-benzyl-3-oxopiperidine-4-carboxylic acid ethyl ester. CN110734393B.[1] Available at:
